molecular formula C10H22N2 B3162235 1,1-Dimethyl-2-(3-methyl-piperidin-1-yl)-ethylamine CAS No. 876717-35-0

1,1-Dimethyl-2-(3-methyl-piperidin-1-yl)-ethylamine

Cat. No. B3162235
CAS RN: 876717-35-0
M. Wt: 170.3 g/mol
InChI Key: UNXLSDHBHSJGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dimethyl-2-(3-methyl-piperidin-1-yl)-ethylamine, also known as Me-3-MPEA, is a synthetic organic compound belonging to the piperidine family of molecules. It is a colorless and odorless solid which is insoluble in water but soluble in organic solvents. Me-3-MPEA is a relatively new compound in the scientific community and has been studied for its potential applications in various areas of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1,1-Dimethyl-2-(3-methyl-piperidin-1-yl)-ethylamine has been studied for its potential applications in various areas of research. It has been used as a ligand for the preparation of novel metal complexes, as a starting material for the synthesis of heterocyclic compounds, and as a reagent for the synthesis of other compounds. In addition, it has been used as a building block for the synthesis of peptides and peptidomimetics. Furthermore, it has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2-(3-methyl-piperidin-1-yl)-ethylamine is not fully understood. However, it is believed to act as a ligand that binds to specific proteins or receptors in the body. It is thought to be involved in the regulation of various biochemical and physiological processes, such as neurotransmitter release, signal transduction, and enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to interact with certain neurotransmitters, including serotonin and dopamine, which are involved in the regulation of mood, appetite, and sleep. It has also been shown to interact with certain receptors, including the nicotinic acetylcholine receptor and the 5-HT2A receptor, which are involved in the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

The main advantage of using 1,1-Dimethyl-2-(3-methyl-piperidin-1-yl)-ethylamine in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in a variety of solvents. Furthermore, it is relatively inexpensive and can be used in a variety of applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water and its effects on biochemical and physiological processes are not well understood.

Future Directions

For research include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research is needed to explore its potential for use in drug design and development. Furthermore, further research is needed to investigate its potential for use in the synthesis of peptides and peptidomimetics. Finally, further research is needed to explore its potential applications in other areas of medicinal chemistry, biochemistry, and pharmacology.

properties

IUPAC Name

2-methyl-1-(3-methylpiperidin-1-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9-5-4-6-12(7-9)8-10(2,3)11/h9H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXLSDHBHSJGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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